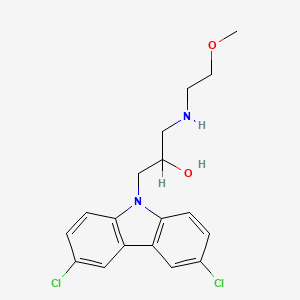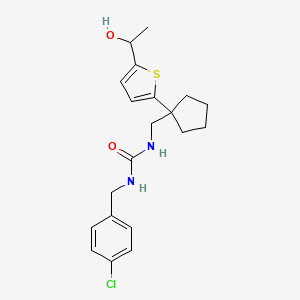
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol, also known as DCPIB, is a small molecule inhibitor that has been extensively studied for its ability to block volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in cell volume regulation, and their dysregulation has been implicated in a variety of diseases, including cancer, cystic fibrosis, and ischemic brain injury.
Mécanisme D'action
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol blocks VRACs by binding to a specific site on the channel protein. The exact mechanism of action is not fully understood, but it is thought that 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol may interfere with the conformational changes that are necessary for the channel to open and close. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to inhibit other ion channels, including the calcium-activated chloride channel TMEM16A and the potassium channel KCa3.1.
Biochemical and Physiological Effects:
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to have a variety of biochemical and physiological effects. In addition to its ability to block VRACs, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in animal models of inflammatory bowel disease and asthma. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to reduce infarct size and improve neurological outcomes in animal models of ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its ability to block VRACs, and its mechanism of action is relatively well-understood. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of diseases. However, there are also limitations to using 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol in lab experiments. It has been shown to inhibit other ion channels, including TMEM16A and KCa3.1, which may complicate the interpretation of results. In addition, the exact mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol on VRACs is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol. One area of interest is the development of more specific inhibitors of VRACs. While 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been extensively studied for its ability to block VRACs, it also inhibits other ion channels, which may limit its usefulness in certain experiments. Another area of interest is the development of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol derivatives with improved pharmacological properties, such as increased potency or selectivity. Finally, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma, and further research is needed to determine its potential as a therapeutic agent for these diseases.
Méthodes De Synthèse
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 3,6-dichlorocarbazole with 2-methoxyethylamine to form the intermediate, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(2-methoxyethyl)urea. This intermediate is then reacted with 2-chloro-1-(3-methoxypropyl)propan-2-ol to form 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol. The final product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been extensively studied for its ability to block VRACs. VRACs are ion channels that play a crucial role in cell volume regulation, and their dysregulation has been implicated in a variety of diseases, including cancer, cystic fibrosis, and ischemic brain injury. 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to inhibit VRACs in a variety of cell types, including cancer cells, neurons, and astrocytes. In addition, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma.
Propriétés
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methoxyethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-24-7-6-21-10-14(23)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,21,23H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQFIHYYDCOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2634004.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2634006.png)

![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2634013.png)
![N'-[(Z)-(4-methoxyphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2634015.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2634016.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2634017.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2634019.png)


